Milademetan tosylate, also known as DS-3032, is a potent and selective inhibitor of the MDM2 (Murine Double Minute 2) protein, which is involved in regulating the p53 tumor suppressor pathway. This compound has garnered significant attention for its potential applications in oncology, particularly in treating cancers with wild-type p53 expression, such as acute myeloid leukemia and solid tumors. The chemical formula of Milademetan tosylate is , and its CAS number is 2095625-97-9. Milademetan functions by disrupting the interaction between MDM2 and p53, thereby promoting the activation of p53-mediated tumor suppression mechanisms .
Milademetan tosylate is classified as a small molecule drug with specific inhibitory activity against MDM2. It is primarily sourced from pharmaceutical research and development companies focusing on cancer therapeutics. The compound is categorized under antineoplastic agents due to its role in inhibiting tumor growth through modulation of the p53 pathway .
The synthesis of Milademetan tosylate involves several intricate steps that typically include the formation of a dispiropyrrolidine core. The synthetic route requires specific reagents and catalysts to ensure the desired stereochemistry and purity of the final product. Key steps in the synthesis may include:
The synthesis process is conducted under controlled conditions to maintain high purity levels (≥98%) and stability throughout . The methodologies often employ techniques such as high-performance liquid chromatography for purification and characterization.
Milademetan tosylate has a complex molecular structure characterized by multiple rings and functional groups, including:
Milademetan tosylate can undergo various chemical reactions, which include:
The outcomes of these reactions depend significantly on the conditions applied (temperature, solvent, etc.) and can lead to diverse derivatives with varying biological properties .
Milademetan exerts its therapeutic effects primarily through the inhibition of MDM2, which leads to increased levels of active p53 protein within cancer cells. This mechanism promotes:
This mechanism is particularly effective in tumors where MDM2 is overexpressed, allowing for restoration of p53 function .
Milademetan tosylate is primarily investigated for its role in oncology as an MDM2 inhibitor. Its applications include:
The tumor suppressor p53, encoded by TP53, acts as a guardian of genomic integrity by inducing cell cycle arrest, DNA repair, senescence, or apoptosis in response to cellular stressors. Its inactivation is a hallmark of cancer, occurring in >50% of human malignancies [3] [7]. In normal cells, p53 activity is tightly regulated by the E3 ubiquitin ligase MDM2 (Murine Double Minute 2), which binds p53’s N-terminal transactivation domain, promotes its nuclear export, and targets it for proteasomal degradation via ubiquitination [3] [10]. This creates a critical negative feedback loop where p53 activates MDM2 transcription, maintaining low baseline p53 levels [3]. Dysregulation arises when:
Table 1: Mechanisms of p53 Inactivation in Human Cancers
Mechanism | Functional Consequence | Cancer Link |
---|---|---|
MDM2 Overexpression | Enhanced p53 ubiquitination & degradation | Leukemia, breast cancer [3] [7] |
MDMX Amplification | Inhibition of p53 transactivation | Pediatric ALL [10] |
Ribosomal Protein Dysregulation | Impaired p53 stabilization | Colorectal cancer [6] |
MDM2 is overexpressed in numerous cancers via gene amplification, transcriptional upregulation, or protein stabilization, leading to constitutive p53 suppression [3] [7]. Key oncogenic impacts include:
Restoring p53 function by inhibiting MDM2 offers a precision oncology strategy, particularly in tumors with wild-type TP53:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1